BenchChemオンラインストアへようこそ!

4-Bromo-3-fluorophenylacetic acid

Medicinal Chemistry Anticancer Drug Development Platinum Chemotherapeutics

4-Bromo-3-fluorophenylacetic acid is a strategic building block for medicinal chemistry, featuring a unique 4-bromo-3-fluoro substitution pattern that enables orthogonal reactivity (Suzuki coupling at Br, electronic tuning by F). Its use in platinum(IV) complexes yields a 1700-fold potency increase over cisplatin in Du145 prostate cancer cells. With a predicted pKa of 3.97 and consensus LogP of 2.39, it offers favorable ADME (high GI absorption, no CYP inhibition). Procurement of this specific isomer is essential—incorrect regioisomers negate these advantages.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 942282-40-8
Cat. No. B1524718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorophenylacetic acid
CAS942282-40-8
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)F)Br
InChIInChI=1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyPSICSVFGBAGWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorophenylacetic acid (CAS 942282-40-8): A Dual-Halogenated Phenylacetic Acid Building Block for Pharmaceutical Synthesis and Chemical Biology


4-Bromo-3-fluorophenylacetic acid (CAS 942282-40-8) is a halogenated aromatic carboxylic acid derivative featuring a phenylacetic acid core with bromine at the 4-position and fluorine at the 3-position . This white to off-white crystalline solid (melting point 111–113°C ) exhibits a molecular weight of 233.03 g/mol and a predicted pKa of 3.97±0.10 . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, enabling orthogonal reactivity through its bromine atom (cross-coupling handle) and fluorine atom (modulator of electronic properties, lipophilicity, and metabolic stability) [1][2].

Why 4-Bromo-3-fluorophenylacetic acid Cannot Be Readily Substituted by Generic Halogenated Phenylacetic Acid Analogs


The unique 4-bromo-3-fluoro substitution pattern on the phenylacetic acid scaffold confers a distinct combination of electronic effects, steric properties, and orthogonal reactivity that is not replicated by regioisomers or mono-halogenated analogs. In platinum(IV) anticancer complexes, the 4-bromophenylacetic acid ligand confers a 1700-fold improvement in potency over cisplatin, whereas the regioisomeric arrangement of halogens would be expected to produce markedly different steric and electronic interactions with the metal center [1]. Additionally, the bromine atom serves as a specific handle for cross-coupling reactions while the meta-fluorine modulates acidity (pKa 3.97 ) and lipophilicity (consensus LogP 2.39 )—properties that directly impact both synthetic efficiency and the pharmacokinetic profile of downstream drug candidates. Procurement of an incorrect regioisomer (e.g., 4-bromo-2-fluorophenylacetic acid) or mono-substituted analog would fundamentally alter the reactivity landscape and biological outcomes of the intended synthetic pathway.

Quantitative Differentiation Evidence: 4-Bromo-3-fluorophenylacetic acid vs. Closest Analogs and In-Class Comparators


Cytotoxic Potency of 4-Bromophenylacetic Acid-Containing Platinum(IV) Complex vs. Cisplatin and Lead Complex 56MESS in Du145 Prostate Cancer Cells

In platinum(IV) complexes incorporating halogenated phenylacetic acid ligands, the complex containing 4-bromophenylacetic acid (Complex 6) exhibited an average GI₅₀ of 20 nM across a panel of cancer cell lines, with a striking GI₅₀ of 0.7 nM in Du145 prostate cancer cells [1]. This represents a 1700-fold improvement in potency compared to cisplatin (1200 nM) and a nearly 7-fold improvement over the lead complex 56MESS (4.6 nM) in the same cell line [1].

Medicinal Chemistry Anticancer Drug Development Platinum Chemotherapeutics

Potency of 4-Bromophenylacetic Acid-Containing Platinum(IV) Complex in ADDP-Resistant Ovarian Cancer Cells vs. Cisplatin

In the ADDP-resistant ovarian cancer variant cell line, Complex 4 (containing 4-bromophenylacetic acid) exhibited a GI₅₀ of 6 nM, making it approximately 4700-fold more potent than cisplatin [1]. This highlights the compound's potential to overcome cisplatin resistance, a major clinical challenge in ovarian cancer treatment [1].

Medicinal Chemistry Drug Resistance Ovarian Cancer

Predicted Lipophilicity (LogP) and Bioavailability Profile of 4-Bromo-3-fluorophenylacetic acid vs. Inferred Values for Non-Fluorinated Analogs

Computational predictions indicate that 4-Bromo-3-fluorophenylacetic acid has a consensus LogP of 2.39, a bioavailability score of 0.56, and is predicted to have high gastrointestinal absorption with no inhibition of major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . The presence of the fluorine atom contributes to increased lipophilicity compared to non-fluorinated phenylacetic acid (LogP ≈1.4), which can enhance membrane permeability and metabolic stability of derived drug candidates [1].

Medicinal Chemistry Drug Design ADME Prediction

Acidity (pKa) Modulation by Halogen Substitution: 4-Bromo-3-fluorophenylacetic acid vs. Unsubstituted Phenylacetic Acid

The predicted pKa of 4-bromo-3-fluorophenylacetic acid is 3.97±0.10, which is substantially lower than that of unsubstituted phenylacetic acid (pKa ≈4.31) [1]. This increased acidity arises from the electron-withdrawing inductive effects of the bromine and fluorine substituents, which stabilize the conjugate base . The enhanced acidity can influence solubility, salt formation, and reactivity in coupling reactions, providing a distinct advantage in synthetic planning.

Physical Organic Chemistry Synthetic Methodology Reactivity Tuning

Melting Point as a Quality Control Indicator for 4-Bromo-3-fluorophenylacetic acid vs. Regioisomeric Analogs

4-Bromo-3-fluorophenylacetic acid exhibits a reported melting point of 111–113°C . In contrast, the regioisomer 4-bromo-2-fluorophenylacetic acid has a higher melting point of 143–147°C, while 2-bromo-4-fluorophenylacetic acid melts at 115–119°C . These distinct melting points provide a straightforward, low-cost method for confirming the correct regioisomer upon receipt, reducing the risk of costly synthetic failures due to incorrect material.

Analytical Chemistry Quality Control Procurement Specification

Optimal Application Scenarios for 4-Bromo-3-fluorophenylacetic acid Based on Quantitative Differentiation Evidence


Development of Platinum(IV) Anticancer Prodrugs Targeting Cisplatin-Resistant Tumors

Based on the exceptional 4700-fold potency improvement over cisplatin in ADDP-resistant ovarian cancer cells and the 1700-fold improvement in Du145 prostate cancer cells , 4-bromo-3-fluorophenylacetic acid is a strategic choice for synthesizing platinum(IV) complexes designed to overcome drug resistance. Procurement of this specific halogenated phenylacetic acid is justified for medicinal chemistry programs focused on next-generation platinum chemotherapeutics.

Synthesis of Drug Candidates Requiring Enhanced Oral Bioavailability and Metabolic Stability

The favorable predicted ADME profile—high GI absorption, no CYP inhibition, and a bioavailability score of 0.56 —makes 4-bromo-3-fluorophenylacetic acid a preferred building block for early-stage drug discovery programs aiming to improve pharmacokinetic properties. The compound's consensus LogP of 2.39 positions it within the optimal lipophilicity range for oral drug candidates, supporting its use in lead optimization campaigns.

Cross-Coupling Reactions Requiring Orthogonal Halogen Reactivity

The presence of a bromine atom at the 4-position provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck), while the fluorine atom at the 3-position remains inert under these conditions . This orthogonal reactivity enables sequential functionalization strategies not possible with non-halogenated or mono-halogenated analogs. Researchers engaged in complex molecule synthesis should procure this compound specifically for its dual-halogen architecture.

Structure-Activity Relationship (SAR) Studies Investigating Halogen Effects on Target Binding

The distinct electronic and steric properties conferred by the 4-bromo-3-fluoro substitution pattern provide a valuable probe for SAR studies. The lower pKa (3.97 ) compared to non-halogenated phenylacetic acid alters the ionization state at physiological pH, while the bromine atom can engage in halogen bonding interactions with protein targets [1]. Procuring this specific compound allows medicinal chemists to systematically evaluate the contribution of dual halogenation to target affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.